molecular formula C16H25N5 B14437953 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 76781-41-4

2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B14437953
CAS No.: 76781-41-4
M. Wt: 287.40 g/mol
InChI Key: YYVSGZVQWXYXGF-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with piperazine and pyrrolidine groups. These substitutions confer distinct chemical properties that make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminobenzonitrile and piperazine can be reacted in the presence of a suitable catalyst to form the quinazoline core. Subsequent substitution reactions introduce the pyrrolidine group, often requiring specific reagents and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Its chemical properties make it useful in the development of new materials with specific functionalities, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its interaction with neurotransmitter receptors in the brain may result in altered neuronal signaling, which could be beneficial in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone
  • 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride
  • (Piperazin-1-yl)(pyrrolidin-1-yl)methanone

Uniqueness

Compared to similar compounds, 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline stands out due to its quinazoline core, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a distinct and valuable molecule for various applications.

Properties

CAS No.

76781-41-4

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

2-piperazin-1-yl-4-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C16H25N5/c1-2-6-14-13(5-1)15(20-9-3-4-10-20)19-16(18-14)21-11-7-17-8-12-21/h17H,1-12H2

InChI Key

YYVSGZVQWXYXGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCNCC3)N4CCCC4

Origin of Product

United States

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